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molecular formula C12H16O3 B8651029 1-(5-Tert-butyl-2,4-dihydroxyphenyl)ethanone CAS No. 140660-31-7

1-(5-Tert-butyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B8651029
M. Wt: 208.25 g/mol
InChI Key: QDDBVZBZUZGBKH-UHFFFAOYSA-N
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Patent
US07705027B2

Procedure details

Sulphuric acid (4 ml, 75 mmol) was added to a suspension of 2,4-dihyroxyacetophenone (22.8 g, 150 mmol) in a mixture of 2-methyl-2-propanol (35 g, 470 mmol) and trifluoroacetic acid (80 ml), under a nitrogen atmosphere. The resulting suspension was heated, oil bath temperature 75° C., for ˜3 hrs. to give a pale red solution. The resulting solution was allowed to cool and poured into ice/water (350 ml), to give a pale pink precipitate. The solids were removed by filtration and washed with water (600 ml) and hexane (200 ml) to give a pale pink powder. Dried in vacuo (40° C.), to give 1-(5-tert-butyl-2,4-dihydroxy-phenyl)-ethanone as a pale orange powder (28.8 g, 92%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([OH:16])=[CH:13][C:14]=1[OH:15])=[O:8].[CH3:17][C:18](O)([CH3:20])[CH3:19]>FC(F)(F)C(O)=O>[C:18]([C:11]1[C:12]([OH:16])=[CH:13][C:14]([OH:15])=[C:9]([C:7](=[O:8])[CH3:6])[CH:10]=1)([CH3:20])([CH3:19])[CH3:17]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
22.8 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
35 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
CUSTOM
Type
CUSTOM
Details
to give a pale red solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to give a pale pink precipitate
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with water (600 ml) and hexane (200 ml)
CUSTOM
Type
CUSTOM
Details
to give a pale pink powder
CUSTOM
Type
CUSTOM
Details
Dried in vacuo (40° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)C(C)=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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